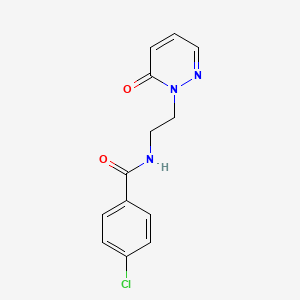
4-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that belongs to the class of pyridazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 4-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes or proteins involved in cell growth and proliferation. It may also induce apoptosis by activating certain signaling pathways in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as COX-2 and iNOS. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, the compound has been shown to have antibacterial activity against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is its potential as a lead compound for the development of new anti-cancer drugs. Its anti-inflammatory and antibacterial activities also make it a promising candidate for the treatment of various diseases. However, the compound has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 4-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide. One possible direction is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and diabetes. Further studies are also needed to elucidate the exact mechanism of action of the compound and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of 4-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves the reaction of 4-chlorobenzoyl chloride with 2-(6-oxopyridazin-1(6H)-yl)ethylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification.
Scientific Research Applications
4-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis.
properties
IUPAC Name |
4-chloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c14-11-5-3-10(4-6-11)13(19)15-8-9-17-12(18)2-1-7-16-17/h1-7H,8-9H2,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKWQBCVSLEVRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2395877.png)

![4-methyl-1-(4-(3-methyl-4-(m-tolyl)piperazin-1-yl)-4-oxobutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2395879.png)


![N-(4-iodo-2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2395883.png)


![Methyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2395890.png)




![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2395899.png)